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Introduction
Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs,

offers a significantly streamlined and cost-effective alternative to traditional drug development.

[1][2][3] By leveraging drugs with well-established safety and pharmacokinetic profiles, this

strategy can accelerate the journey from laboratory to clinic. Amodiaquine (AQ), a 4-

aminoquinoline compound first synthesized in 1948, is a World Health Organization essential

medicine traditionally used to treat uncomplicated Plasmodium falciparum malaria.[4] Recent

high-throughput screening (HTS) and computational efforts have unveiled its potential beyond

infectious disease, highlighting its efficacy as a broad-spectrum antiviral and a promising

anticancer agent, making it a prime candidate for drug repurposing screens.[5][6][7]

This document provides detailed protocols and consolidated data on the use of amodiaquine
dihydrochloride in drug repurposing screens, focusing on its applications in oncology and

virology.

Mechanism of Action
Amodiaquine's therapeutic versatility stems from its ability to modulate multiple cellular

pathways. While its antimalarial action involves inhibiting the detoxification of heme within the

parasite, its utility in drug repurposing is linked to distinct mechanisms.[5][8]
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Anticancer Activity: In cancer cells, amodiaquine's primary mechanism involves the

disruption of autophagy at a late stage. It inhibits the fusion of autophagosomes with

lysosomes, leading to the accumulation of autophagic vesicles and blockade of the

autophagic flux.[5][9][10] This action sensitizes cancer cells to stress and can lead to

apoptosis (programmed cell death) and cell cycle arrest.[5][9][11] Studies in breast cancer

and melanoma have demonstrated its ability to induce cytotoxicity and inhibit cell

proliferation through these pathways.[9][10]

Antiviral Activity: Amodiaquine demonstrates broad-spectrum antiviral activity by interfering

with the viral life cycle, particularly viral entry into host cells.[12] This has been observed

across a range of RNA viruses, including Ebola, Dengue, Zika, and SARS-CoV-2.[12][13][14]

[15] The precise molecular targets can vary between viruses, but the general mechanism

involves disrupting early events in the replication cycle.[14][16]
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Figure 1: Key Repurposing Mechanisms of Amodiaquine.

Data Presentation: Efficacy in Repurposing Screens
Quantitative data from various in vitro studies are summarized below to provide a baseline for

amodiaquine's efficacy.

Table 1: Antiviral Activity of Amodiaquine
Virus Cell Line EC50 (µM) CC50 (µM)

Selectivity
Index (SI)

Reference

Dengue Virus

(DENV2)
BHK-21 1.08 ± 0.09 52.09 ± 4.25 ~48.2 [13][17]

Zika Virus

(ZIKV)
Vero

Low

micromolar
Not specified Not specified [14][16]

Ebola Virus

(EBOV)
Vero E6

Potent

activity

reported

Not specified Not specified [12][18]

SARS-CoV-2
Vero E6 /

TMPRSS2

Potent

activity

reported

Not specified Not specified [15][19]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI =

CC50/EC50.

Table 2: Anticancer Activity of Amodiaquine
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Cancer Type Cell Line IC50 (µM)
Key Observed
Effects

Reference

Breast Cancer MCF-7 11.5 ± 6.5

Cytotoxicity,

Apoptosis,

Autophagy

Inhibition

[9]

Breast Cancer MDAMB-231 8.2 ± 2.8

Cytotoxicity,

Inhibition of Cell

Migration

[9]

Breast Cancer BT-549 24.0 ± 2.2

Dose-dependent

inhibition of

proliferation

[9]

Breast Cancer SK-BR-3 16.0 ± 3.9

Dose-dependent

inhibition of

proliferation

[9]

Melanoma A375 Not specified

Autophagic-

lysosomal

blockade, S-

phase arrest

[10]

Non-Small Cell

Lung
A549

Significant

reduction vs

plain drug

Inhibition of

Colony Growth,

Autophagy

Inhibition

[20]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy of

amodiaquine in a drug repurposing screen.

Protocol 1: General High-Throughput Screening (HTS)
Workflow
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High-throughput screening is an effective method for rapidly assessing large compound

libraries to identify potential therapeutic candidates.[1][2][21] This workflow can be adapted for

either antiviral or anticancer screens.

High-Throughput Screening Workflow

1. Assay Development
(e.g., Cell-based viral CPE or cancer viability)

2. Library Preparation
(FDA-approved drugs, including Amodiaquine)

3. Plate Seeding
(Dispense cells into 96/384-well plates)

4. Compound Addition
(Automated dispensing of library compounds)

5. Incubation
(Defined period, e.g., 48-72h at 37°C)

6. Signal Detection
(e.g., Add MTT/MTS reagent, read absorbance)

7. Data Analysis
(Calculate % inhibition, Z-factor, identify 'hits')

8. Hit Confirmation & Dose-Response
(Re-test primary hits, generate IC50/EC50 curves)
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Figure 2: General Workflow for a High-Throughput Screen.

Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which

serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24] It is fundamental

for determining the IC50 of anticancer compounds or the CC50 for antiviral screens.

Materials:

Amodiaquine dihydrochloride (e.g., Sigma-Aldrich A2799)
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Cell line of interest (e.g., MCF-7 for cancer, Vero E6 for antiviral)

Complete cell culture medium

96-well flat-bottom tissue culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in

sterile PBS)[22]

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[25]

Phosphate-Buffered Saline (PBS)

Multichannel pipette and microplate reader (absorbance at 570 nm)

Seed Cells
(1x10⁴ cells/well

in 100 µL)

Incubate
(24h, 37°C)

Add Compound
(Serial dilutions
of Amodiaquine)

Incubate
(48-72h, 37°C)

Add MTT
(10 µL of 5 mg/mL

stock solution)

Incubate
(3-4h, 37°C)

Solubilize
(Add 100 µL

SDS-HCl or DMSO)

Read Absorbance
(570 nm)
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Figure 3: Workflow for the MTT Cell Viability Assay.

Procedure:

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium

per well in a 96-well plate.[25] Include wells for vehicle control (e.g., DMSO) and medium-

only blanks. Incubate the plate for 24 hours at 37°C, 5% CO₂.

Compound Preparation: Prepare a stock solution of amodiaquine dihydrochloride in

DMSO (e.g., 50 mM).[13] Perform serial dilutions in serum-free medium to achieve final

desired concentrations (e.g., from 0.1 µM to 100 µM).

Treatment: Carefully remove the medium from the wells and add 100 µL of medium

containing the various concentrations of amodiaquine. Add medium with the vehicle (e.g.,

0.1% DMSO) to control wells.

Incubation: Incubate the plate for the desired exposure period (typically 48 to 72 hours) at

37°C, 5% CO₂.

MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration

0.5 mg/mL).[23][26]

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells

to metabolize the yellow MTT into purple formazan crystals.[24]

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the

solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan

crystals.[24][25] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.[22]

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A

reference wavelength of >650 nm can be used to subtract background noise.[23]

Protocol 3: Plaque Reduction Neutralization Test (PRNT)
for Antiviral Activity
This assay is the gold standard for measuring the concentration of a drug required to inhibit

virus infectivity, used to determine the EC50.
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Principle: A confluent monolayer of host cells is infected with a known quantity of virus that has

been pre-incubated with serial dilutions of amodiaquine. The reduction in the number of viral

plaques (zones of cell death) in treated wells compared to untreated wells indicates the drug's

antiviral activity.

Brief Procedure:

Cell Seeding: Seed host cells (e.g., Vero) in 6- or 12-well plates to form a confluent

monolayer.

Compound-Virus Incubation: Prepare serial dilutions of amodiaquine. Mix each dilution with a

constant amount of virus (e.g., 100 Plaque Forming Units - PFU). Incubate this mixture for 1

hour at 37°C.

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-

amodiaquine mixtures. Allow the virus to adsorb for 1 hour.

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g.,

containing agar or methylcellulose) to restrict viral spread to adjacent cells.

Incubation: Incubate the plates for several days until visible plaques are formed.

Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like

crystal violet to visualize and count the plaques.

Calculation: Calculate the percentage of plaque reduction for each drug concentration

compared to the virus-only control to determine the EC50 value.

Safety and Considerations
While amodiaquine has a generally acceptable safety profile for short-term therapeutic use, its

repurposing for chronic conditions requires careful consideration of its known adverse effects.

[4][27]

Hepatotoxicity: Rare but serious cases of acute liver injury have been reported, particularly

with prophylactic use.[27][28]
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Agranulocytosis: Amodiaquine has been associated with a low risk of agranulocytosis (a

severe drop in white blood cells).[27]

Metabolism: Amodiaquine is metabolized by the cytochrome P450 enzyme CYP2C8.

Genetic variants in this enzyme can lead to a "poor metabolizer" phenotype, increasing the

risk of toxicity.[4]

Conclusion
Amodiaquine dihydrochloride is a versatile and promising compound for drug repurposing

screens. Its demonstrated in vitro efficacy against a range of viruses and cancer cell lines is

driven by distinct mechanisms, including the inhibition of viral entry and the disruption of

autophagy.[9][12] The protocols outlined in this note provide a framework for researchers to

systematically evaluate amodiaquine's potential in various disease models. While its known

safety profile is an advantage, potential toxicities must be carefully considered as candidates

move toward further preclinical and clinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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